
Afatinib Impurity J HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Afatinib Impurity J HCl is a chemical compound related to Afatinib, a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. This compound is a byproduct formed during the synthesis of Afatinib and is important for quality control and safety assessments in pharmaceutical production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Afatinib Impurity J HCl involves multiple steps, starting from 4-fluoro-2-aminobenzoic acid. The process includes cyclization, nitration, substitution, reduction, condensation, and salification . The reaction conditions are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound follows a scalable and robust process. The synthetic route is designed to minimize impurities and degradation products. The process involves the use of high-performance liquid chromatography (HPLC) for quality control and the identification of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Afatinib Impurity J HCl undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as halogenating agents.
Major Products Formed
The major products formed from these reactions include various intermediates and byproducts, which are identified and characterized using techniques like NMR, LC-MS, and HPLC .
Wissenschaftliche Forschungsanwendungen
Quality Control in Pharmaceutical Production
Afatinib impurity J hydrochloride serves as a reference standard in the quality control processes for afatinib and its formulations. The characterization and quantification of impurities are essential for ensuring the safety and efficacy of pharmaceutical products. The compound can be utilized to:
- Validate analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for detecting and quantifying impurities in afatinib formulations.
- Establish acceptable limits for impurities in compliance with regulatory standards, ensuring that the final product meets safety requirements.
Research and Development
The study of afatinib impurity J hydrochloride contributes to ongoing research efforts aimed at understanding the degradation pathways of afatinib. This includes:
- Forced Degradation Studies : These studies simulate various stress conditions (acidic, basic, thermal, oxidative) to identify degradation products, including impurity J hydrochloride. Such investigations help in elucidating the stability profile of afatinib under different conditions, which is crucial for formulation development .
- Mechanism of Action : Research into how degradation products like impurity J hydrochloride interact with biological systems can provide insights into their potential pharmacological effects or toxicities.
Implications for Patient Safety
Understanding the presence and effects of impurities such as afatinib impurity J hydrochloride has significant implications for patient safety:
- Toxicological Assessments : Evaluating the toxicity profiles of degradation products helps assess their risk when present in drug formulations. For instance, studies have shown that certain impurities can lead to adverse effects, necessitating thorough evaluation before drug approval .
- Monitoring during Clinical Use : Observational studies on patients receiving afatinib highlight the importance of monitoring for side effects potentially linked to impurities. For example, gastrointestinal toxicities have been noted in patients treated with afatinib, underscoring the need for careful evaluation of all constituents in drug formulations .
Case Studies and Experimental Findings
Several case studies illustrate the importance of studying afatinib impurity J hydrochloride:
- Degradation Pathways : Research indicates that afatinib undergoes various degradation processes under forced conditions, leading to multiple degradation products including impurity J hydrochloride. Understanding these pathways aids in developing strategies to minimize degradation during storage and handling .
- Analytical Method Development : The development of sensitive analytical methods capable of detecting low levels of impurities has been crucial. For instance, HPLC methods have been optimized to separate and quantify various related substances, including afatinib impurity J hydrochloride .
Wirkmechanismus
Afatinib Impurity J HCl exerts its effects by interacting with the epidermal growth factor receptor (EGFR) family. It covalently binds to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation. This leads to the inhibition of signal transduction pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Afatinib Impurity J HCl include:
Erlotinib: Another tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.
Gefitinib: A tyrosine kinase inhibitor that targets EGFR mutations.
Uniqueness
This compound is unique due to its specific interaction with multiple members of the EGFR family, leading to a broader spectrum of activity compared to other similar compounds .
Biologische Aktivität
Afatinib Impurity J Hydrochloride is a derivative of Afatinib, a well-known irreversible tyrosine kinase inhibitor primarily used in the treatment of non-small cell lung cancer (NSCLC). This article delves into its biological activity, exploring its mechanisms of action, effects on cellular processes, pharmacokinetics, and the implications of its impurity profile.
Target Proteins
Afatinib Impurity J HCl predominantly targets the ErbB family of receptors, which includes:
- Epidermal Growth Factor Receptor (EGFR)
- Human Epidermal Growth Factor Receptor 2 (HER2)
- HER4
Mode of Action
The compound acts as a selective tyrosine kinase inhibitor by covalently binding to the kinase domains of these receptors. This binding leads to irreversible inhibition of their autophosphorylation, which is crucial for downstream signaling pathways involved in cell proliferation and survival.
Biochemical Pathways
The primary pathway affected by this compound is the phosphatidylinositol-3-kinases/protein kinase B (PI3K/Akt) signaling pathway. This pathway is vital for regulating cellular functions such as growth, metabolism, and survival. The inhibition of EGFR and HER2 by this impurity disrupts these processes, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption: Rapidly absorbed with peak plasma concentrations occurring approximately 2-5 hours post-administration.
- Distribution: Interacts with transport proteins like P-glycoprotein, influencing its bioavailability and tissue distribution.
- Metabolism and Excretion: Primarily excreted unchanged through feces; minimal metabolic pathways are involved.
Cellular Effects
Inhibition of Cancer Cell Proliferation
Research indicates that this compound can significantly inhibit the proliferation of various cancer cell lines through its action on EGFR and HER2. For example:
- In vitro studies have shown that treatment with this compound leads to a dose-dependent decrease in cell viability in NSCLC cell lines.
Induction of Apoptosis
The compound also promotes apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals. This dual effect enhances its potential as an effective therapeutic agent against malignancies driven by aberrant ErbB signaling .
Case Studies and Research Findings
Several studies have explored the implications of impurities like this compound in drug formulations:
- Forced Degradation Studies
- Clinical Relevance
Summary Table: Biological Activity Overview
Parameter | Details |
---|---|
Target Proteins | EGFR, HER2, HER4 |
Mechanism | Irreversible inhibition of tyrosine kinase activity |
Key Pathway Affected | PI3K/Akt signaling pathway |
Absorption | Peak plasma concentration at 2-5 hours |
Excretion | Primarily via feces; minimal metabolism |
Cellular Effects | Inhibition of proliferation; induction of apoptosis in cancer cells |
Eigenschaften
CAS-Nummer |
1456696-14-2 |
---|---|
Molekularformel |
C18H22N4O4 |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(E)-4-(dimethylamino)-N-[4-oxo-7-[(3S)-oxolan-3-yl]oxy-3H-quinazolin-6-yl]but-2-enamide |
InChI |
InChI=1S/C18H22N4O4/c1-22(2)6-3-4-17(23)21-15-8-13-14(19-11-20-18(13)24)9-16(15)26-12-5-7-25-10-12/h3-4,8-9,11-12H,5-7,10H2,1-2H3,(H,21,23)(H,19,20,24)/b4-3+/t12-/m0/s1 |
InChI-Schlüssel |
GSUSIQVMAQBROU-PCAWENJQSA-N |
Isomerische SMILES |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)O[C@H]3CCOC3 |
Kanonische SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=O)NC=N2)OC3CCOC3 |
Aussehen |
Solid Powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.